Bis(P-chlorobenzyl) ether
CAS No.: 27599-04-8
Cat. No.: VC3976980
Molecular Formula: C14H12Cl2O
Molecular Weight: 267.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27599-04-8 |
|---|---|
| Molecular Formula | C14H12Cl2O |
| Molecular Weight | 267.1 g/mol |
| IUPAC Name | 1-chloro-4-[(4-chlorophenyl)methoxymethyl]benzene |
| Standard InChI | InChI=1S/C14H12Cl2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
| Standard InChI Key | REXQTRHCVRPOMB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bis(P-chlorobenzyl) ether features a symmetrical structure where two 4-chlorobenzyl groups (–CH₂C₆H₄Cl) are connected by an ether linkage (–O–). The para substitution of chlorine atoms on the benzene rings confers electron-withdrawing effects, influencing reactivity and stability . The IUPAC name, 1-chloro-4-[(4-chlorophenyl)methoxymethyl]benzene, reflects this arrangement .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂Cl₂O | |
| Molecular Weight | 267.1 g/mol | |
| CAS Registry Numbers | 27599-04-8, 56428-00-3 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported |
The absence of empirical data on boiling/melting points underscores the need for further experimental characterization.
Synthesis and Reaction Pathways
Symmetrical Etherification
A common route involves the iron-catalyzed etherification of benzyl alcohols. For example, FeCl₃·6H₂O (5 mol%) in propylene carbonate facilitates the coupling of 4-chlorobenzyl alcohol to yield Bis(P-chlorobenzyl) ether at 70–120°C with moderate yields (53–91%) . This method leverages Fe³⁺ as a Lewis acid to stabilize carbocation intermediates, promoting nucleophilic attack by the alcohol .
Reductive Carbonyl Coupling
Alternative approaches utilize reductive coupling of 4-chlorobenzaldehyde. In one protocol, 4-chlorobenzaldehyde reacts with dimethyphenylsilane (PhMe₂SiH) to form the ether via intermediate silyl ethers . This method, while efficient, requires careful control of stoichiometry to minimize byproducts like 4-chlorophenylmethanol .
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Yield (%) | Limitations |
|---|---|---|---|
| FeCl₃·6H₂O etherification | FeCl₃, propylene carbonate | 53–91 | High temperatures required |
| Reductive coupling | PhMe₂SiH | 52–89 | Byproduct formation |
The FeCl₃ method is preferred for scalability, whereas reductive coupling offers selectivity for specific substrates .
Applications and Industrial Relevance
Chemical Intermediates
While direct applications of Bis(P-chlorobenzyl) ether are sparsely documented, analogous chlorinated ethers serve as crosslinkers in ion-exchange resins and polymer production . Its structural similarity to bis(chloromethyl) ether—a known crosslinking agent—suggests potential utility in materials science .
Pharmaceutical Research
Research Gaps and Future Directions
Optimization of Synthesis
Current methods suffer from moderate yields and energy-intensive conditions. Future studies could explore:
-
Photocatalytic etherification to reduce reaction temperatures .
-
Biocatalytic approaches using lipases or esterases for greener synthesis .
Toxicological Profiling
Comprehensive studies on acute/chronic toxicity, mutagenicity, and environmental persistence are urgently needed to assess risks .
Advanced Applications
Potential avenues include:
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